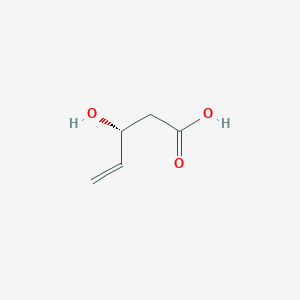

(R)-3-Hydroxypent-4-enoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H8O3 |

|---|---|

Molecular Weight |

116.11 g/mol |

IUPAC Name |

(3R)-3-hydroxypent-4-enoic acid |

InChI |

InChI=1S/C5H8O3/c1-2-4(6)3-5(7)8/h2,4,6H,1,3H2,(H,7,8)/t4-/m0/s1 |

InChI Key |

AINRQBNLOBQURT-BYPYZUCNSA-N |

Isomeric SMILES |

C=C[C@@H](CC(=O)O)O |

Canonical SMILES |

C=CC(CC(=O)O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Metabolic Context of Hydroxypentenoic Acids

Natural Occurrence and Distribution of Related Unsaturated Hydroxy Acids

Unsaturated hydroxy fatty acids are a diverse class of molecules found across various biological systems, from microorganisms to plants. While the specific natural occurrence of (R)-3-hydroxypent-4-enoic acid is not extensively documented in readily available literature, related compounds are known to exist. For instance, (R)-2-hydroxypent-4-enoic acid has been identified in the toxic cyclodepsipeptides produced by the fungus Trichothecium roseum. mdpi.comresearchgate.net Additionally, the broader family of hydroxy fatty acids is known to be present in various natural sources, including plant seed oils and as components of complex lipids. agriculturejournals.cz The total synthesis of natural products like seimatopolide A has utilized 3-hydroxypent-4-enoic acid as a key building block, suggesting its relevance in the context of natural product chemistry. acs.orgacs.orgresearchgate.net

Enzymatic Biogenesis Mechanisms

The biosynthesis of chiral hydroxy acids such as this compound is orchestrated by a variety of enzymes that exhibit high stereo- and regioselectivity. These enzymatic reactions are central to producing the specific molecular architecture required for their biological roles.

Hydratase-Catalyzed Pathways

Fatty acid hydratases are a key class of enzymes that catalyze the addition of water to the double bonds of unsaturated fatty acids, a direct route to forming hydroxy fatty acids. researchgate.net These enzymes can be classified based on their regioselectivity, for example, targeting the cis-Δ9 or cis-Δ12 double bonds of fatty acids. researchgate.net This enzymatic hydration is a crucial step in various metabolic pathways. For example, vinylpyruvate hydratase is involved in the degradation of aromatic compounds, converting its substrate to a hydroxylated intermediate. nih.gov While a direct hydratase for the synthesis of this compound is not explicitly detailed, the formation of 3-hydroxypent-4-enoic acid from 2,4-pentadienoate via a 2,4-pentadienoate hydratase has been proposed in engineered metabolic pathways. google.com

Dehydrogenase Activity in Chiral Hydroxy Acid Formation

Dehydrogenase enzymes play a critical role in the synthesis of chiral hydroxy acids, often through the stereospecific reduction of a keto acid precursor. researchgate.netmdpi.com For example, lactate (B86563) dehydrogenase and formate (B1220265) dehydrogenase have been used in the enzymatic reduction of a keto acid to its corresponding (R)-hydroxy acid. mdpi.com Similarly, glutamate (B1630785) dehydrogenase can be employed for the reductive amination of a ketoacid to produce L-6-hydroxy norleucine. nih.gov The synthesis of chiral alcohols, which are precursors to hydroxy acids, often involves ketoreductases that utilize cofactors like NADPH. mdpi.com These enzymatic reductions are highly valued for their ability to produce enantiomerically pure compounds.

Carbon Chain Elongation and Desaturation Processes

The biosynthesis of longer and more complex fatty acids often involves a series of chain elongation and desaturation reactions. frontiersin.orgsoton.ac.ukgsartor.org These processes, catalyzed by elongase and desaturase enzymes, are fundamental to creating the diversity of fatty acid structures found in nature. For instance, the synthesis of long-chain polyunsaturated fatty acids from essential fatty acids involves sequential desaturation and elongation steps. frontiersin.orgsoton.ac.uk In some organisms, the formation of specific hydroxy fatty acids occurs through the hydroxylation of a pre-existing fatty acid, followed by elongation and desaturation. researchgate.net This interplay between hydroxylation, elongation, and desaturation allows for the production of a wide array of specialized fatty acid derivatives.

Role within Primary Metabolome and Intermediary Metabolism

While the specific role of this compound in primary metabolism is not well-defined, its structural features suggest potential integration into central metabolic pathways.

Integration into Short-Chain Fatty Acid Metabolic Networks

Short-chain fatty acids (SCFAs) are key products of gut microbiota metabolism and play significant roles in host physiology, including energy homeostasis and immune function. nih.govmetabolon.com SCFAs like acetate, propionate, and butyrate (B1204436) are readily metabolized by the host. nih.govmetabolon.com Given its five-carbon backbone, 3-hydroxypent-4-enoic acid could potentially intersect with SCFA metabolism. The metabolism of SCFAs through pathways like β-oxidation is crucial for their biological effects. nih.gov The structural similarity of hydroxypentenoic acid to intermediates in these pathways suggests it could be a substrate or modulator of these networks. For example, the degradation of some aromatic compounds leads to the formation of pyruvate (B1213749) and acetyl-CoA, central molecules in primary metabolism, through intermediates that include hydroxylated pentenoic acid derivatives. nih.gov This highlights a potential link between the metabolism of such specialized acids and the core energy-producing pathways of the cell.

Precursor Roles in Secondary Metabolite Biosynthesis

This compound serves as a key precursor in the assembly of various natural products, where its stereochemistry and functional groups are crucial for the final structure and biological activity of the macrolide. Its incorporation is a testament to the modular nature of secondary metabolite biosynthesis, particularly by Polyketide Synthases (PKSs). wikipedia.org

PKSs are large, multi-domain enzymes that construct complex carbon chains from simple acyl-CoA precursors. wikipedia.orggavinpublishers.com The biosynthesis of polyketides is similar in mechanism to fatty acid synthesis. wikipedia.org Type I PKSs, which are large, modular proteins, are particularly relevant to the formation of complex structures seen in many bioactive natural products. wikipedia.org Each module of a Type I PKS is responsible for one cycle of chain elongation and can contain various domains that determine the structure of the resulting polyketide, including ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains. wikipedia.orgmdpi.com

The formation of the 3-hydroxyacyl intermediate is a critical step. In many PKS systems, the ketoreductase domain reduces a β-ketoacyl intermediate to a (3R)-hydroxyl intermediate. mdpi.com Subsequent processing by a dehydratase domain can lead to the formation of a double bond. mdpi.com The vinyl group in this compound is a key structural feature that is incorporated into larger molecules.

Research into the biosynthesis of marine natural products has provided insights into how such precursors are utilized. For instance, the biosynthesis of largazole, a potent histone deacetylase inhibitor, involves the incorporation of a 3-hydroxy-4-pentenoic acid moiety. frontiersin.org Similarly, the total synthesis of seimatopolide A, a 10-membered lactone, utilizes this compound as a key building block. nih.gov While these are examples of chemical synthesis, they are often inspired by and shed light on the plausible biosynthetic pathways in the producing organisms.

The table below summarizes key secondary metabolites where this compound or a structurally similar precursor is essential for their biosynthesis.

| Secondary Metabolite | Producing Organism (Family) | Class of Compound | Role of this compound Moiety |

| Largazole | Cyanobacterium (Symploca sp.) | Cyclic depsipeptide | Forms a key part of the macrocyclic ring structure. frontiersin.org |

| Seimatopolide A | Fungus (Seimatosporium sp.) | Decanolide (Macrolide) | Serves as a crucial chiral building block for the lactone ring. nih.gov |

| Apratoxin A | Cyanobacterium (Lyngbya spp.) | Cyclodepsipeptide | A polyketide fragment with similar structural features is integral to its architecture. researchgate.net |

Influence of Microbial Systems on Hydroxy Acid Profiles (e.g., Gut Microbiota Fermentation)

The composition of hydroxy acids in a given environment is significantly shaped by the metabolic activities of microbial communities. The human gut microbiota, in particular, is a prolific source of a diverse array of fatty acids and their derivatives, produced through the fermentation of dietary components that are indigestible by the host. nih.govtandfonline.com

Short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, are the most well-studied products of gut microbial fermentation of dietary fibers. frontiersin.orgnih.gov These SCFAs are produced in large quantities and have profound effects on host physiology. nih.gov Beyond these common SCFAs, the gut microbiota can also produce a variety of other fatty acids, including branched-chain fatty acids and hydroxy acids. tandfonline.com

The production of specific hydroxy acids is dependent on both the composition of the gut microbiota and the available dietary substrates. Different bacterial taxa possess distinct enzymatic capabilities, leading to the generation of a unique profile of metabolites. mdpi.com For example, members of the phyla Bacteroidetes and Firmicutes are major producers of SCFAs. mdpi.com

The fermentation of amino acids, particularly branched-chain amino acids like leucine, isoleucine, and valine, can lead to the formation of branched-chain fatty acids and their hydroxylated counterparts. tandfonline.com While direct evidence for the production of this compound by gut microbiota is not yet prominent in the literature, the metabolic plasticity of these microbial communities suggests that the synthesis of such unsaturated hydroxy acids is plausible.

The table below details the general classes of fatty acids produced by gut microbiota and the primary substrates from which they are derived.

| Class of Fatty Acid | Primary Substrates | Key Microbial Phyla Involved | Example Products |

| Short-Chain Fatty Acids (SCFAs) | Dietary Fiber, Resistant Starch | Firmicutes, Bacteroidetes | Acetate, Propionate, Butyrate nih.govmdpi.com |

| Branched-Chain Fatty Acids (BCFAs) | Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) | Clostridium, Eubacterium | Isobutyric acid, 2-methylbutyric acid, Isovaleric acid tandfonline.com |

| Hydroxy Fatty Acids | Unsaturated Fatty Acids, Other Precursors | Various | Hydroxylated and oxidized intermediates of linoleic acid tandfonline.com |

Chemical Reactivity and Advanced Derivatization Strategies of R 3 Hydroxypent 4 Enoic Acid

(R)-3-Hydroxypent-4-enoic acid is a versatile chiral building block in organic synthesis due to its three distinct functional groups: a carboxylic acid, a secondary alcohol, and a terminal alkene. lookchem.comchembk.com This trifunctionality allows for a wide range of selective chemical transformations, making it a valuable precursor for the synthesis of complex natural products and pharmaceuticals. chembk.comnih.govnih.gov The specific spatial arrangement of its chiral center is crucial for its reactivity and its role in asymmetric synthesis. vulcanchem.com

Advanced Analytical and Spectroscopic Methodologies for Enantiomeric Characterization

Chiral Chromatographic Separation Techniques

Chiral chromatography is a cornerstone for the separation of enantiomers. This is often achieved by employing a chiral stationary phase (CSP) that interacts differentially with the enantiomers, leading to different retention times. researchgate.net

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) coupled with a chiral stationary phase (CSP) is a powerful and widely used method for the enantiomeric separation of chiral compounds, including α-hydroxy acids. researchgate.netcsfarmacie.cz The choice of CSP is critical for achieving successful separation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are particularly effective. For instance, amylose tris(3,5-dimethylphenylcarbamate) based polysaccharide CSPs have demonstrated successful enantioseparation of 3-hydroxy fatty acids. d-nb.info

In a study on the total synthesis of seimatopolide A, the enantiomeric ratio of the β-hydroxy ester precursor to (R)-3-hydroxypent-4-enoic acid was determined using HPLC with a chiral stationary phase. acs.org This highlights the utility of chiral HPLC in monitoring the stereochemical outcome of synthetic transformations. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to differential retention and elution. researchgate.net

| Parameter | Description | Finding |

| Stationary Phase | Type of chiral stationary phase used. | Polysaccharide-based (e.g., amylose tris(3,5-dimethylphenylcarbamate)). d-nb.info |

| Mobile Phase | Solvents used for elution. | Commonly reversed-phase conditions with organic modifiers like acetonitrile (B52724) or methanol (B129727). d-nb.info |

| Application | Specific use case for this technique. | Determination of enantiomeric ratios of β-hydroxy ester precursors in synthesis. acs.org |

| Enantiomeric Ratio | Achieved separation purity. | Reliably better than 97.5:2.5 for the (R)-enantiomer precursor. acs.org |

Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) for Volatile Derivatives

For volatile compounds or those that can be made volatile through derivatization, Gas Chromatography (GC) with a chiral stationary phase is a viable option. Carboxylic acids like this compound often require derivatization to increase their volatility and thermal stability for GC analysis. colostate.edu Esterification is a common derivatization technique. colostate.edu The resulting volatile derivatives can then be separated on a chiral GC column.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to both normal-phase and reversed-phase HPLC for chiral separations. mdpi.comnih.gov SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. mdpi.com The low viscosity and high diffusivity of supercritical CO2 allow for fast and efficient separations. acs.org For polar analytes like hydroxy acids, organic modifiers such as methanol are often added to the mobile phase. mdpi.comtandfonline.com Chiral SFC has been successfully applied to the separation of various chiral compounds, including fatty acid esters of hydroxy fatty acids. nih.gov The technique offers advantages such as reduced analysis times and lower consumption of organic solvents. tandfonline.com

| Technique | Derivatization | Stationary Phase | Key Advantages |

| GC | Often required (e.g., esterification) to increase volatility. colostate.edu | Chiral GC columns. | High resolution for volatile compounds. |

| SFC | May not be necessary. | Chiral columns (e.g., amylose derivatives). nih.gov | Fast analysis, reduced organic solvent use, "green" technique. mdpi.comacs.orgtandfonline.com |

Capillary Electrophoresis (CE) and Electrochromatography (CEC)

Capillary Electrophoresis (CE) is another powerful technique for chiral separations, particularly for charged analytes like carboxylic acids. chromatographytoday.com Enantiomeric resolution in CE is achieved by adding a chiral selector to the background electrolyte. chromatographytoday.com Cyclodextrins and their derivatives are commonly used chiral selectors in CE. nih.govnih.gov The separation is based on the differential interaction of the enantiomers with the chiral selector, leading to different electrophoretic mobilities.

The strategy for acidic compounds like this compound often involves using a high pH buffer to ensure the analyte is deprotonated and negatively charged. chromatographytoday.com The choice between a neutral or charged chiral selector can influence the separation window. chromatographytoday.com Capillary Electrochromatography (CEC) is a hybrid technique that combines the high separation efficiency of capillary electrophoresis with the selectivity of HPLC.

Enantioselective Mass Spectrometry Approaches

Mass spectrometry (MS) is a highly sensitive and selective analytical technique. While conventional MS cannot differentiate between enantiomers, several strategies have been developed to enable enantioselective analysis. polyu.edu.hk

Chiral Derivatizing Agent (CDA) Strategies for Diastereomer Formation

One common approach to distinguish enantiomers by mass spectrometry is to react them with a chiral derivatizing agent (CDA) to form diastereomers. wikipedia.org These diastereomers have different physical properties and can be separated and quantified using chromatographic techniques coupled with mass spectrometry, such as LC-MS. nih.gov The derivatization reagent itself is enantiomerically pure. wikipedia.org A variety of CDAs have been developed for different functional groups, including carboxylic acids. researchgate.net For example, novel chiral derivatizing agents have been developed for the resolution of carboxylic acid enantiomers by RP-HPLC coupled with mass spectrometry. researchgate.net

| Chiral Derivatizing Agent (CDA) | Reaction Conditions | Analytical Technique | Benefit |

| (R)-BiAC | Optimized for proteinogenic amino acids. nih.gov | LC-MS/MS | High sensitivity and controlled elution order. nih.gov |

| OTPA | Reaction with carboxylic acids at 40 °C. researchgate.net | HPLC | Enables enantiomeric separation of chiral carboxylic acids. researchgate.net |

| 1-DAPAP | Room temperature reaction with carboxylic acids. researchgate.net | LC/ESI-MS/MS | Increased detection sensitivity and enantiomeric separation. researchgate.net |

Direct Mass Spectrometry for Enantiomer Discrimination

Direct enantiomer discrimination by mass spectrometry without prior chromatographic separation is a challenging but evolving field. researchgate.net These methods often rely on the formation of diastereomeric complexes in the gas phase by introducing a chiral selector during the ionization process. polyu.edu.hk The relative abundances of the diastereomeric complexes or their fragmentation patterns in tandem mass spectrometry (MS/MS) can be used to determine the enantiomeric excess. msstate.edu For instance, electrospray ionization (ESI) tandem mass spectrometry has been used for the rapid enantiomeric determination of α-hydroxy acids. msstate.edu This approach involves the formation of ternary complexes with a metal ion and a chiral reference compound. The different stabilities of the diastereomeric complexes upon collision-induced dissociation allow for enantiomeric quantification. msstate.edu

Advanced Chiroptical Spectroscopic Techniques for Absolute Configuration Assignment

The unambiguous determination of the absolute configuration of chiral molecules is a cornerstone of stereochemistry, particularly in fields like pharmaceutical sciences and natural product synthesis. For a molecule such as this compound, which possesses a single stereocenter, confirming its three-dimensional arrangement is critical. Advanced chiroptical spectroscopic techniques, including Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), have become indispensable tools for this purpose. mdpi.comnih.gov These methods provide highly specific data based on the differential interaction of chiral molecules with circularly polarized light, which, when paired with quantum chemical calculations, allows for a reliable assignment of absolute configuration. acs.orgresearchgate.net

The core principle of these methods involves comparing an experimentally measured spectrum with a theoretically calculated spectrum for a known configuration (e.g., the R-configuration). A match between the experimental and calculated spectra confirms the absolute configuration of the analyte. researchgate.netnih.gov This combination of experimental spectroscopy and theoretical computation has largely supplanted older, sometimes less reliable, empirical rules. researchgate.netnih.gov

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. nih.gov Since almost all chiral molecules have infrared absorptions, VCD is a nearly universal tool for stereochemical analysis and does not require the presence of a UV-active chromophore. For this compound, VCD is particularly well-suited. The molecule contains key functional groups—a hydroxyl (-OH), a carboxylic acid (-COOH), and a vinyl (C=C) group—each with distinct vibrational modes that can be probed.

The process for VCD-based configurational assignment involves several key steps:

Conformational Analysis : Flexible molecules like 3-hydroxypent-4-enoic acid can exist in multiple low-energy conformations. A thorough computational search is performed to identify all stable conformers. mdpi.com

Quantum Chemical Calculation : For each stable conformer, both the infrared (IR) absorption and VCD spectra are calculated using ab initio or Density Functional Theory (DFT) methods. researchgate.netnih.gov

Boltzmann Averaging : The calculated spectra of the individual conformers are averaged based on their predicted relative energies (Boltzmann population) to generate the final theoretical spectrum for the (R)-enantiomer. schrodinger.com

Comparison : The final theoretical VCD spectrum is compared to the experimental VCD spectrum measured on the actual sample. A good agreement in the pattern of positive and negative bands (the VCD signs) confirms the absolute configuration. nih.gov

For carboxylic acids, it is crucial to account for potential intermolecular interactions, such as the formation of hydrogen-bonded dimers, especially in non-polar solvents. schrodinger.com These interactions can significantly alter the VCD spectrum, particularly in the regions of the carbonyl (C=O) and hydroxyl (-OH) stretching vibrations. schrodinger.com Therefore, computational models often need to include dimeric structures or employ solvent models to accurately reproduce the experimental data. nih.govschrodinger.com

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions, corresponding to electronic transitions. acs.org The resulting spectrum, characterized by positive or negative Cotton effects, provides stereochemical information about the molecule. While ECD requires the presence of a chromophore, the carboxylic acid and vinyl groups in this compound contain π-systems that give rise to accessible electronic transitions.

The application of ECD to determine the absolute configuration of this compound follows a similar methodology to VCD, involving conformational analysis and quantum chemical calculations, typically using Time-Dependent Density Functional Theory (TD-DFT). nih.govfrontiersin.org The calculated ECD spectrum for the (R)-isomer is then compared with the experimental spectrum. researchgate.net

The table below illustrates a hypothetical comparison between experimental data and calculated parameters for the (R)-configuration of a similar chiral carboxylic acid, demonstrating the data used for configurational assignment.

Table 1: Illustrative Comparison of Experimental and Calculated Chiroptical Data for a Chiral Carboxylic Acid

This table presents hypothetical data to demonstrate the comparison process used in assigning absolute configuration. The values are representative of what would be generated during a computational and experimental study of a molecule like this compound.

| Parameter | Method | Experimental Result | Calculated Value for (R)-isomer | Conclusion |

| Specific Rotation | Polarimetry (Na D-line) | +15.7° | +18.2° | Sign match supports (R) |

| VCD Spectrum | VCD Spectroscopy | Positive band at 1720 cm⁻¹ | Positive band at 1725 cm⁻¹ | Good correlation |

| Negative band at 1250 cm⁻¹ | Negative band at 1245 cm⁻¹ | Good correlation | ||

| ECD Spectrum | ECD Spectroscopy | Positive Cotton Effect at 210 nm | Positive Cotton Effect at 212 nm | Sign and position match supports (R) |

The strength of combining these techniques lies in their complementary nature. researchgate.netnih.gov VCD provides detailed information from a wide range of vibrational modes across the molecule's backbone, while ECD focuses on the stereochemical environment around its chromophores. nih.govnih.gov Obtaining a consensus between both VCD and ECD analyses provides a highly confident and unambiguous assignment of the absolute configuration of this compound. semanticscholar.org

Theoretical and Computational Chemistry Studies

Conformational Analysis and Energy Landscapes of (R)-3-Hydroxypent-4-enoic Acid

The biological activity and reactivity of this compound are intrinsically linked to its three-dimensional structure. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a flexible molecule like this compound, which has several rotatable single bonds, a multitude of conformers can exist.

A conformational search for allylic alcohols, a class of compounds to which this compound belongs, can be performed using computational methods such as Density Functional Theory (DFT). For instance, a conformational search for similar chiral allylic alcohols has been carried out by rotating key dihedral angles and optimizing the geometry of each resulting conformer. acs.org This process allows for the identification of the most stable conformers, which are those that lie at the energy minima on the potential energy surface.

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states. For reactions involving this compound, these calculations can provide valuable insights into reaction pathways and the factors that control selectivity.

For example, DFT calculations have been used to study the mechanism of palladium-catalyzed amination of allylic alcohols. mdpi.com These studies can map out the entire catalytic cycle, including oxidative addition, nucleophilic attack, and reductive elimination steps, and determine the rate-determining step of the reaction. Similarly, the isomerization of allylic alcohols over heterogeneous catalysts like Au/NiO has been investigated using DFT, revealing the critical role of the catalyst support and identifying the rate-determining step as the protonation of the β-carbon. oup.com

In the context of reactions involving the carboxylic acid moiety, computational studies on the fluorocyclization of unsaturated carboxylic acids have shown how the reaction mechanism can be dependent on the substrate and reaction conditions. nih.gov These calculations can predict whether a reaction proceeds through a "fluorination first, then cyclization" or a "cyclization first, then fluorination" pathway by comparing the activation energies of the respective transition states. nih.gov

A theoretical study on the tautomerization of the related 5-amino-4-hydroxypent-4-enoic acid to its more stable keto form demonstrated the power of DFT in exploring different reaction mechanisms. researchgate.net The study found that an autocatalytic mechanism, where the carboxylic acid group acts as a proton shuttle, had a significantly lower activation energy (around 15 kcal/mol) compared to water-assisted (around 35 kcal/mol) or direct hydrogen transfer (around 60 kcal/mol) mechanisms. researchgate.net

The table below summarizes representative activation energies for reactions of related unsaturated hydroxy acids, illustrating the type of data obtained from quantum chemical calculations.

| Reaction Type | Model Compound | Computational Method | Activation Energy (kcal/mol) | Reference |

| Autocatalytic Tautomerization | 5-amino-4-hydroxypent-4-enoic acid | DFT | ~15 | researchgate.net |

| Water-Assisted Tautomerization | 5-amino-4-hydroxypent-4-enoic acid | DFT | ~35 | researchgate.net |

| Direct Hydrogen Transfer | 5-amino-4-hydroxypent-4-enoic acid | DFT | ~60 | researchgate.net |

| Epoxidation | Chiral Allylic Alcohol | B3LYP/6-31+G(d,p) | 13-17 | acs.org |

Molecular Modeling of Enzyme-Substrate Interactions and Stereoselectivity

Molecular modeling techniques, such as molecular docking and quantum mechanics/molecular mechanics (QM/MM), are crucial for understanding how this compound might interact with biological targets like enzymes. These methods can predict the binding mode of a substrate or inhibitor in an enzyme's active site and explain the origins of stereoselectivity.

Molecular docking simulations can be used to place the molecule into the active site of a target enzyme and score the different binding poses based on factors like intermolecular forces and shape complementarity. For instance, in a study of kojic acid derivatives as tyrosinase inhibitors, molecular dynamics simulations were used to assess the stability of the ligand-protein complexes, with stable conformations showing root-mean-square deviations (RMSD) between 0.2 and 0.35 Å. mdpi.com

For a more detailed understanding of the interactions and the reaction mechanism within the enzyme, hybrid QM/MM methods can be employed. In this approach, the substrate and the key amino acid residues in the active site are treated with a high level of quantum mechanics, while the rest of the protein is treated with a more computationally efficient molecular mechanics force field. This has been successfully applied to study the inhibition of α-mannosidase by imino-ᴅ-lyxitols, where the pair interaction energies between the inhibitor and active site residues were calculated to understand the contributions of different functional groups to binding. beilstein-journals.org

These computational approaches can rationalize the stereoselectivity of enzymatic reactions. By modeling the interaction of both the (R) and (S) enantiomers of a substrate with a chiral enzyme active site, the differences in binding affinity and the activation energies for the subsequent reaction can be calculated. The enantiomer that forms a more stable complex and/or has a lower activation energy barrier for the reaction will be the preferred substrate, thus explaining the observed stereoselectivity.

The following table presents data from a molecular modeling study on tyrosinase inhibitors, illustrating the type of energetic information that can be obtained.

| Compound | Binding Free Energy (kcal/mol) | Key Interacting Residues | Reference |

| Kojic Acid | -5.00 | - | mdpi.com |

| Derivative D2 | -18.07 | - | mdpi.com |

| Derivative D5 | -18.13 | - | mdpi.com |

| Derivative D6 | -17.65 | - | mdpi.com |

| L-DOPA (natural substrate) | -12.84 | - | mdpi.com |

| L-tyrosine (natural substrate) | -9.04 | - | mdpi.com |

Prediction of Spectroscopic Parameters to Aid Elucidation

Computational chemistry can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, as well as Infrared (IR) and Raman vibrational frequencies. These predictions are invaluable for the structural elucidation of new compounds and for the interpretation of experimental spectra.

The prediction of NMR spectra typically involves optimizing the geometry of the molecule and then calculating the magnetic shielding tensors for each nucleus using methods like DFT with Gauge-Independent Atomic Orbitals (GIAOs). faccts.de The calculated absolute shieldings are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS). faccts.de For flexible molecules, it is often necessary to perform a conformational search and calculate the Boltzmann-weighted average of the NMR parameters over the most stable conformers. faccts.de Recent advances in machine learning are also being applied to predict NMR spectra with increased speed and accuracy. frontiersin.org

Similarly, the IR and Raman spectra of this compound can be predicted by calculating the harmonic vibrational frequencies and their corresponding intensities. Anharmonic calculations, although more computationally expensive, can provide more accurate predictions, especially for overtones and combination bands that are prominent in the near-infrared (NIR) region. nih.gov Theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound and to assign the observed vibrational bands to specific molecular motions. For carboxylic acids, computational studies have helped to assign the vibrational modes of monomers, dimers, and oligomers. bohrium.com

The table below shows a comparison of experimental and calculated 13C-NMR shifts for a related molecule, propionic acid, demonstrating the accuracy of modern computational methods.

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) - B3LYP/DEF2-TZVPP | Reference |

| C1 (Carboxyl) | 179.9 | 179.9 | faccts.de |

| C2 | 27.6 | 29.2 | faccts.de |

| C3 | 9.1 | 9.8 | faccts.de |

Applications As a Versatile Synthetic Building Block

Precursor in Natural Product Total Synthesis

The precise stereochemistry and functional group array of (R)-3-Hydroxypent-4-enoic acid make it an ideal fragment for the stereoselective synthesis of complex natural products. Its utility is prominently demonstrated in the synthesis of macrolide structures.

A significant example is the total synthesis of the decanolide natural product Seimatopolide A . In several synthetic routes, this compound or its ethyl ester constitutes a key building block. acs.orgnih.gov The synthesis of this chiral fragment is often achieved through a lipase-catalyzed kinetic resolution of the corresponding racemic ethyl 3-hydroxypent-4-enoate. acs.orgnih.gov This enzymatic step efficiently separates the enantiomers, providing the desired (R)-configured precursor with high optical purity. This fragment is then coupled with another advanced intermediate in the synthetic sequence. For instance, a common strategy involves a Shiina esterification to merge the this compound fragment with a second, more complex alcohol fragment. acs.orgnih.govresearchgate.net The final macrocyclic ring of Seimatopolide A is then typically formed via an E-selective ring-closing metathesis (RCM) reaction. acs.orgnih.gov The successful incorporation of this C5 building block was instrumental in the total syntheses that led to the correction of the originally assigned absolute configuration of the natural product. acs.orgnih.gov

| Synthetic Step | Description | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Kinetic Resolution | Enzymatic resolution of racemic ethyl 3-hydroxypent-4-enoate to obtain the (R)-enantiomer. | Lipase (B570770) (e.g., Novozyme 435), Isopropenyl acetate | acs.org |

| Esterification | Coupling of the chiral acid fragment with a complex alcohol intermediate. | Shiina reagent (2-chloro-1-methylpyridinium iodide), DMAP | acs.orgnih.gov |

| Macrocyclization | Formation of the 10-membered lactone ring from the linear precursor. | Grubbs catalyst (for Ring-Closing Metathesis) | acs.orgresearchgate.net |

Beyond Seimatopolide A, derivatives of 3-hydroxypent-4-enoic acid have been employed in the synthesis of other complex natural products. For example, the tert-butyl ester of the acid, (R)-tert-butyl 3-hydroxypent-4-enoate, was utilized as a key chiral building block in synthetic approaches toward the marine natural product Largazole , a potent histone deacetylase inhibitor. nih.gov

Intermediate in the Synthesis of Chiral Pharmaceutical Precursors

The (R)-3-hydroxycarboxylic acid scaffold is a recurring structural motif in a variety of biologically active molecules and serves as a crucial intermediate for pharmaceutical drug precursors. google.com While direct synthesis of a marketed drug from this compound is not prominently documented, its structural class is of significant importance. Specifically, (R)-3-hydroxyalkanoic acids are valuable starting materials for the synthesis of carbapenem (B1253116) antibiotics. google.comasm.orgresearchgate.net

For instance, (R)-3-hydroxybutyric acid, a closely related saturated analogue, is a well-established precursor for synthesizing the core structure of carbapenem antibiotics , such as (+)-thienamycin. google.comacs.org The synthetic strategies leverage the chiral hydroxyl and carboxyl groups to construct the strained β-lactam ring system characteristic of this antibiotic class. The general utility of (R)-hydroxycarboxylic acids as precursors for antibiotics, vitamins, and other fine chemicals is well-recognized. google.comasm.org The vinyl group in this compound offers additional synthetic handles for modification and elaboration, making it a potentially valuable, though less utilized, precursor for developing novel pharmaceutical intermediates compared to its saturated counterparts. lookchem.com Its tert-butyl ester is noted for its general use as an intermediate in the synthesis of various pharmaceuticals, owing to its unique chemical structure and reactivity. lookchem.com

| Pharmaceutical Precursor Class | Related Starting Material | Target Drug Class | Reference |

|---|---|---|---|

| Carbapenem Core | (R)-3-Hydroxybutyric acid | Carbapenem Antibiotics (e.g., Thienamycin) | google.comasm.org |

| General Chiral Synthons | (R)-3-Hydroxycarboxylic acids | Antibiotics, Vitamins | google.com |

| Various Pharmaceutical Intermediates | (R)-tert-butyl 3-hydroxypent-4-enoate | Various new drugs | lookchem.com |

Utility in Agrochemical Synthesis (as intermediates)

In the field of agrochemicals, this compound and its derivatives are valuable as intermediates for producing compounds with potential applications in crop protection. A key area of interest is the synthesis of rhamnolipids and their analogues. Rhamnolipids are microbially produced glycolipid biosurfactants that exhibit a range of biological activities, including functioning as potential eco-friendly pesticides. mdpi.com

The lipid portion of naturally occurring rhamnolipids consists of a dimer of β-hydroxy fatty acids, known as 3-(3-hydroxyalkanoyloxy)alkanoic acid (HAA). d-nb.infohep.com.cn This HAA core is biosynthesized from β-hydroxyacyl-ACP precursors, which originate from the fatty acid synthesis pathway. hep.com.cnnih.gov While nature uses enzymatic pathways, synthetic organic chemistry can provide access to non-natural analogues with potentially enhanced or different activities. This compound serves as a relevant chiral building block for the chemical synthesis of these HAA structures or their mimics. Its defined stereochemistry is analogous to the (R)-configuration found in the natural lipid precursors. nih.gov The vinyl group allows for chain extension through methods like cross-metathesis to achieve the longer alkyl chains typical of natural rhamnolipids, while the hydroxyl and carboxyl groups are used for dimerization and glycosylation steps. This synthetic flexibility allows for the creation of libraries of rhamnolipid analogues for structure-activity relationship studies in an agricultural context.

Development of Chiral Ligands and Catalysts

The development of new chiral ligands and catalysts is fundamental to advancing asymmetric synthesis. Molecules that possess well-defined stereogenic centers and multiple functional groups for tuning steric and electronic properties are highly sought after for this purpose. This compound, with its C3 stereocenter, a hydroxyl group, a carboxylic acid, and a vinyl group, represents a valuable scaffold for the design of novel chiral ligands. rsc.org

While specific ligands derived directly from this compound are not extensively reported, the utility of such chiral hydroxy acid frameworks is well-established in asymmetric catalysis. rsc.orgresearchgate.net The functional groups on the molecule serve as versatile handles:

The hydroxyl and carboxyl groups can coordinate to metal centers, forming chiral complexes that catalyze asymmetric transformations. This bidentate chelation can create a rigid, well-defined chiral environment around the metal, which is crucial for high enantioselectivity. rsc.org

The vinyl group can be used for further structural elaboration. It can be derivatized to attach the scaffold to a solid support, or it can be used to introduce other ligating groups or bulky substituents that can fine-tune the catalyst's activity and selectivity. acs.org

The chiral backbone itself ensures the transfer of stereochemical information during a catalytic cycle.

Chiral hydroxy acids and their derivatives are known building blocks for various types of ligands, including those used in magnesium-catalyzed asymmetric Claisen rearrangements and zinc-catalyzed aldol (B89426) reactions. rsc.orgacs.org The combination of functionalities present in this compound makes it a promising, though currently under-exploited, platform for the development of next-generation catalysts for stereoselective synthesis.

Future Perspectives and Emerging Research Challenges

Innovation in Green and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes is a paramount goal in modern chemistry. mdpi.comresearchgate.net For (R)-3-Hydroxypent-4-enoic acid and related chiral building blocks, the focus is shifting away from traditional methods that often rely on harsh reagents and petroleum-based starting materials. frontiersin.orgresearchgate.net Innovations are centered on the principles of green chemistry, including the use of renewable feedstocks, biocatalysis, and intensified process conditions. jocpr.comnumberanalytics.com

A promising strategy involves the use of biomass-derived starting materials, such as levoglucosenone, which can be obtained from cellulosic waste. frontiersin.orgresearchgate.net Research has demonstrated the synthesis of related (R)-3-hydroxyfatty acids from this renewable precursor, employing key steps like Michael addition and Baeyer–Villiger oxidation. frontiersin.org Another approach involves the lipase-biocatalyzed enantioselective acetylation of racemic tert-butyl 3-hydroxypent-4-enoate, which is generated from the condensation of acrolein and tert-butyl acetate. frontiersin.orgresearchgate.net These biocatalytic methods offer high stereoselectivity under mild conditions, significantly reducing the environmental footprint of the synthesis. magtech.com.cn The exploration of alternative green solvents, such as bio-based cyclopentyl methyl ether (CPME), further contributes to the sustainability of these processes. frontiersin.org Future research will likely focus on optimizing these pathways, improving yields, and developing one-pot cascade reactions to enhance efficiency and minimize waste. mdpi.comcsic.es

Deepening Understanding of Stereospecific Biosynthetic Pathways

While chemical synthesis provides access to this compound, understanding its natural biosynthetic pathways is a significant emerging challenge. There is evidence that microorganisms produce optically active (R)-hydroxy acids due to the high stereospecificity of their enzymes. google.com For instance, polyhydroxyalkanoates (PHAs) accumulated by bacteria are composed exclusively of (R)-configured monomer units. google.com

Although the direct biosynthetic pathway for this compound is not yet fully elucidated, related compounds have been identified in nature. A rare isomer, (R)-2-hydroxypent-4-enoic acid, has been detected in the toxic cyclodepsipeptides produced by the fungus Trichothecium roseum. mdpi.comresearchgate.net This discovery suggests that fungi and other microorganisms possess the enzymatic machinery to synthesize unsaturated hydroxy acids with defined stereochemistry. Enzymes such as vinylpyruvate hydratases, which catalyze the conversion of dienolates to keto-hydroxy acids in meta-fission pathways, may represent a starting point for investigation. researchgate.net Future research will involve genome mining and functional characterization of enzymes from organisms that produce similar metabolites. Elucidating these pathways could pave the way for the fermentative production of this compound, offering a completely renewable and sustainable manufacturing route.

Advancements in Targeted Chiral Metabolomics for Biological Systems

The analysis of chiral molecules within complex biological systems is a rapidly advancing field known as chiral metabolomics. mdpi.comresearchgate.net Differentiating between enantiomers is crucial, as they can have vastly different biological activities. mdpi.comresearchgate.net However, limited information is available regarding the metabolic pathways and pathophysiological roles of many chiral metabolites, including D-hydroxy acids, due to analytical challenges. researchgate.netnih.gov

Future research on this compound will heavily rely on cutting-edge analytical techniques capable of enantioselective measurement. nih.gov Current methods often employ liquid chromatography-mass spectrometry (LC-MS) combined with chiral derivatizing agents (CDAs). mdpi.commdpi.com These agents react with the analyte to form diastereomers that can be separated on standard achiral columns. rsc.org

| Chiral Derivatizing Agent (CDA) | Target Functional Group | Reaction Conditions | Reference |

| (+)- or (−)-Diacetyl-L-tartaric anhydride (B1165640) (DATAN) | Hydroxy and amino groups | Aprotic media (e.g., CH₂Cl₂:acetic acid), 70–80 °C, 30-120 min | mdpi.com |

| Nα-(5-fluoro-2, 4-dinitrophenyl)-L-leucinylamide (L-FDLA) | Amino acids | Alkaline environment (e.g., NaHCO₃) | mdpi.com |

| L-pyroglutamic acid (L-PGA) | Primary and secondary amines | ACN with activation reagents, 60 min | mdpi.com |

| The development of novel CDAs and the optimization of derivatization protocols are active areas of research aimed at improving sensitivity and coverage for targeted analyses. mdpi.com Furthermore, untargeted strategies are emerging that will enable the discovery of novel chiral metabolites and provide a more comprehensive understanding of their roles in systems biology. mdpi.comrsc.org Applying these advanced metabolomics workflows will be essential for detecting this compound in various biological matrices and linking its presence to specific physiological or pathological states. |

Exploration of Undiscovered Biological Roles in Non-Human Systems

The biological significance of this compound and its structural relatives extends beyond human systems, with intriguing roles emerging in diverse organisms. A key example is the natural product largazole, isolated from a marine cyanobacterium of the genus Symploca. nih.govnih.gov Largazole contains a 3-hydroxy-7-mercaptohept-4-enoic acid moiety and functions as a potent inhibitor of histone deacetylases (HDACs), which are crucial regulators of gene expression. nih.gov This discovery highlights the potential for unsaturated hydroxy acids to serve as key structural motifs ("warheads") in biologically active molecules from marine environments.

In the agricultural sphere, (R)-3-hydroxy fatty acids are the lipid component of rhamnolipids, biosurfactants produced by bacteria like Pseudomonas aeruginosa. frontiersin.org Rhamnolipids are valued for their potential to stimulate the natural immune systems of crops, a process known as elicitation, offering a potential green alternative to conventional pesticides. frontiersin.org Additionally, related unsaturated hydroxy acids have been identified in lipopeptides from fungi and other bacteria, where they contribute to antimicrobial and cytotoxic activities. mdpi.com For example, (Z)-3-hydroxydodec-4-enoic acid is a component of bananamides, which inhibit the growth of plant pathogenic fungi. mdpi.com Future research focused on isolating and characterizing new natural products from diverse ecosystems, such as marine environments and soil microbiomes, will likely uncover novel biological functions for this compound and its derivatives.

Rational Design of Enzyme-Catalyzed Reactions for this compound Production and Derivatization

Biocatalysis offers a powerful platform for the highly selective and efficient synthesis of chiral compounds like this compound. magtech.com.cn The rational design of enzyme-catalyzed reactions is a key research frontier, aiming to create tailored biocatalysts for specific production and derivatization needs. researchgate.net

Lipases are particularly well-suited for the kinetic resolution of racemic mixtures. magtech.com.cn The enantioselective synthesis of both (R)- and (S)-3-hydroxypent-4-enoic acid has been achieved through lipase-catalyzed kinetic resolution. researchgate.netnih.govacs.org Enzymes such as Candida antarctica lipase (B570770) B (CALB) are highly effective for the selective acetylation or alcoholysis of chiral hydroxy esters, enabling the separation of enantiomers with high optical purity. technion.ac.il Research in this area focuses on optimizing reaction conditions (e.g., using solvent-free systems) and reactor design (e.g., loop reactors) to improve productivity and facilitate scale-up. technion.ac.il

Beyond lipases, other enzyme classes hold promise. Aldolases and ketoreductases can be used in tandem to construct chiral hydroxy acids from simple achiral starting materials. csic.esacs.orgnih.gov The process involves an enzyme-catalyzed aldol (B89426) addition followed by a stereoselective reduction of a keto group. csic.es Future efforts will focus on enzyme engineering and directed evolution to enhance the activity, stability, and substrate scope of these biocatalysts, enabling the efficient production of this compound and the synthesis of a diverse library of valuable derivatives. researchgate.netscispace.com

Q & A

Q. What are the key physicochemical properties of (R)-3-Hydroxypent-4-enoic acid critical for experimental design?

this compound (C₅H₈O₃) has a molecular weight of 116.12 g/mol, a density of 1.110 g/cm³, and a boiling point of 89°C at 18 Torr. Its pKa is 4.21±0.10, indicating moderate acidity. These properties influence solubility, stability, and reactivity in aqueous or organic phases. For example, the low boiling point under reduced pressure suggests vacuum distillation as a viable purification method. Researchers must account for its stereochemistry (R-configuration) when designing chiral syntheses or enzymatic studies .

| Property | Value | Relevance to Experimental Design |

|---|---|---|

| Molecular Weight | 116.12 g/mol | Determines molar calculations for reactions |

| Density | 1.110 g/cm³ | Affects solvent selection and layering |

| Boiling Point | 89°C (18 Torr) | Guides purification methods (e.g., distillation) |

| pKa | 4.21±0.10 | Impacts protonation state in buffers |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies the compound’s hydroxyl, alkene, and carboxylic proton environments. Infrared (IR) spectroscopy confirms functional groups (e.g., O-H stretch at 3200–3600 cm⁻¹, C=O at ~1700 cm⁻¹). Mass spectrometry (MS) verifies molecular weight and fragmentation patterns. For reproducibility, calibrate instruments using standards and document solvent effects (e.g., DMSO-d₆ vs. CDCl₃ shifts) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational data on this compound’s reactivity?

Discrepancies often arise in stereoselective reactions or kinetic studies. To address this:

- Replicate experiments : Ensure consistent conditions (temperature, catalysts).

- Validate computational models : Compare DFT calculations with empirical data (e.g., activation energies).

- Cross-reference literature : Identify methodological differences (e.g., solvent polarity effects on enantiomeric excess) .

Q. What methodologies enable enantiomeric resolution of this compound from its racemic mixture?

Chiral chromatography (e.g., HPLC with amylose-based columns) achieves separation by exploiting hydrogen bonding and steric interactions. Alternatively, enzymatic resolution using lipases selectively esterifies the (S)-enantiomer. Validate purity via polarimetry or chiral shift reagents in NMR. Document retention times and enantiomeric excess (ee) with triplicate runs to ensure reliability .

Q. How does pH influence the stability of this compound in aqueous solutions?

At pH < pKa (4.21), the carboxylic acid group is protonated, enhancing hydrophobicity and aggregation. At pH > 5, deprotonation increases solubility but may accelerate ester hydrolysis. Design stability studies using:

Q. What experimental designs optimize the synthesis of this compound derivatives?

Compare routes for functionalizing the alkene or hydroxyl group:

| Reaction Type | Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Esterification | DCC, DMAP, RT, 12h | 65–78 | Epimerization at C3 |

| Epoxidation | mCPBA, CH₂Cl₂, 0°C | 45–55 | Competing dihydroxylation |

| Enzymatic oxidation | Laccase, O₂, pH 5.5 | 82–90 | Scalability and enzyme cost |

Use TLC or inline IR for real-time monitoring. Address side reactions via quenching studies .

Q. How to analyze kinetic parameters of this compound in enzyme-catalyzed reactions?

Employ Michaelis-Menten kinetics:

- Vary substrate concentration (0.1–10 mM).

- Measure initial rates via UV-Vis (e.g., NADH depletion).

- Fit data to Lineweaver-Burk plots. Account for competitive inhibition by analogs (e.g., 2,4-pentadienoic acid) using Dixon plots. Validate with statistical tools (ANOVA for triplicates) .

Methodological Notes

- Data Integrity : Use tools like Open Science Framework for raw data sharing and version control .

- Ethical Reporting : Disclose conflicts (e.g., commercial catalysts) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Iterative Design : Apply the Triple “R” process (Re-edit, Re-engage, Re-define) to refine hypotheses based on emerging data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.